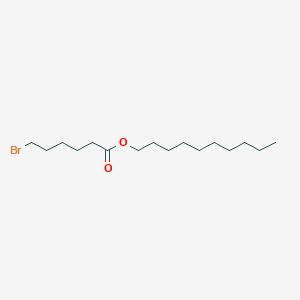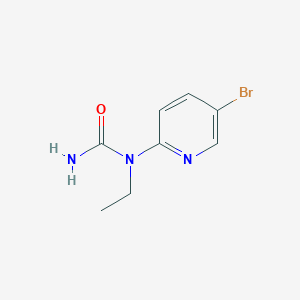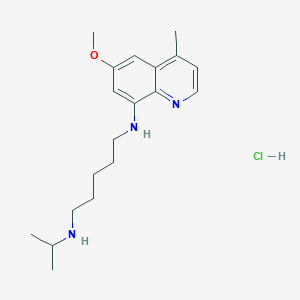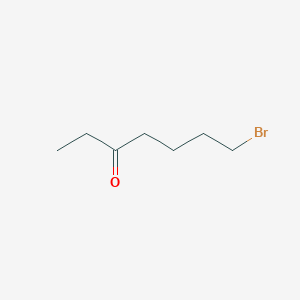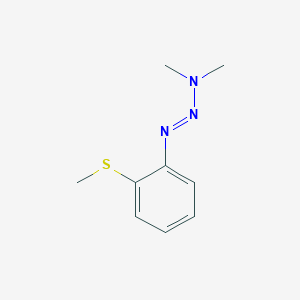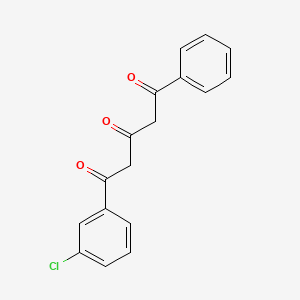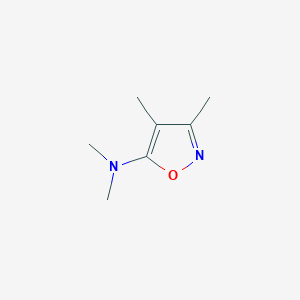
(6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic molecule that features a tetrahydronaphthalene core substituted with an amino and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common approach might include:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functional Group Introduction: The introduction of the amino and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce the amino group, while methoxylation can be achieved using methanol and an acid catalyst.
Chiral Center Formation: The stereochemistry at the 6-position can be controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or quinones.
Reduction: Reduction reactions can target the aromatic ring or the amino group, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor ligands, or bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an analgesic, anti-inflammatory, or anticancer agent.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
作用機序
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
(6R)-6-(2-amino-4-methylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with a methyl group instead of a methoxy group.
(6R)-6-(2-amino-4-hydroxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
(6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C17H19NO2/c1-20-15-6-7-16(17(18)10-15)13-3-2-12-9-14(19)5-4-11(12)8-13/h4-7,9-10,13,19H,2-3,8,18H2,1H3/t13-/m1/s1 |
InChIキー |
OJMLYDYFNMROGU-CYBMUJFWSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H]2CCC3=C(C2)C=CC(=C3)O)N |
正規SMILES |
COC1=CC(=C(C=C1)C2CCC3=C(C2)C=CC(=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


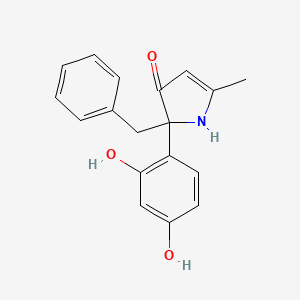
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
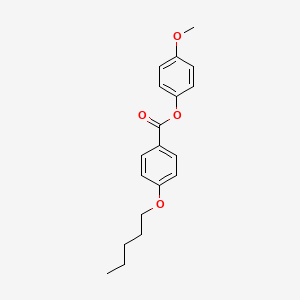

![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
